molecular formula C8H8N4S B1487166 3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide CAS No. 2097971-38-3

3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide

Cat. No. B1487166
CAS RN: 2097971-38-3
M. Wt: 192.24 g/mol
InChI Key: XBRLGJUYFWSTAA-UHFFFAOYSA-N
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Description

The compound “3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide” is a complex organic molecule that contains a pyrazole ring and a thiophene ring. Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms. Thiophene is a heterocyclic compound with the formula C4H4S. It consists of a five-membered ring containing four carbon atoms and a sulfur atom .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through the reaction of a diazo compound with an appropriate dipolarophile in a process known as 1,3-dipolar cycloaddition. The thiophene ring could potentially be introduced through a palladium-catalyzed cross-coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and thiophene rings. The pyrazole ring is a five-membered ring with two nitrogen atoms, while the thiophene ring is a five-membered ring with one sulfur atom .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the pyrazole and thiophene rings. The pyrazole ring can participate in various reactions such as N-alkylation, N-acylation, and sulfonation. The thiophene ring can undergo reactions such as halogenation, oxidation, and palladium-catalyzed cross-coupling reactions .

Scientific Research Applications

Anticancer Activity

A study by Santos et al. (2016) reported on the efficient synthesis of 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides, evaluating their anticancer activity against leukemia cell lines. The findings suggested potential anticancer properties, with some compounds showing significant inhibitory concentrations (Santos et al., 2016).

Antimicrobial and Antifungal Activity

Hamed et al. (2020) synthesized chitosan Schiff bases using heteroaryl pyrazole derivatives, including 3-(thiophen-2-yl)-1H-pyrazole derivatives. These compounds were characterized and evaluated for their antimicrobial activities, showing varying degrees of efficacy against different bacterial and fungal strains (Hamed et al., 2020).

Antidepressant Activity

Mathew, Suresh, and Anbazhagan (2014) synthesized a series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides and evaluated their antidepressant activity. One particular derivative was found to significantly reduce immobility time in animal models, suggesting potential antidepressant effects (Mathew, Suresh, & Anbazhagan, 2014).

Anti-inflammatory and Analgesic Activities

Abdel-Wahab et al. (2012) focused on synthesizing new heterocycles with a 3-(2'-thienyl)pyrazole base, evaluating their antimicrobial, anti-inflammatory, and analgesic activities. The study found that many of the compounds exhibited significant anti-inflammatory and analgesic activities (Abdel-Wahab, Abdel-Gawad, Awad, & Badria, 2012).

Enzyme Inhibitory Activity

Cetin, Türkan, Bursal, and Murahari (2021) designed and evaluated 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives for their enzyme inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. The study identified compounds with significant inhibitory activity, highlighting their potential as enzyme inhibitors (Cetin et al., 2021).

Future Directions

The future research directions for this compound could include studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. It could also be interesting to study its interactions with various biological targets and to evaluate its potential therapeutic applications .

properties

IUPAC Name

5-thiophen-2-yl-1H-pyrazole-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c9-8(10)5-4-11-12-7(5)6-2-1-3-13-6/h1-4H,(H3,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRLGJUYFWSTAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(C=NN2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide
Reactant of Route 2
3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide
Reactant of Route 3
3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide
Reactant of Route 4
3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide
Reactant of Route 5
3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide
Reactant of Route 6
3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide

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